Acetic acid, (phenylthio)-, 1-methylethyl ester
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Overview
Description
Acetic acid, (phenylthio)-, 1-methylethyl ester is an organic compound with the molecular formula C11H14O2S It is an ester formed from acetic acid and an alcohol, specifically 1-methylethyl alcohol, with a phenylthio group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, 1-methylethyl ester typically involves the esterification of acetic acid with 1-methylethyl alcohol in the presence of a phenylthio group. The reaction is usually catalyzed by a strong acid such as sulfuric acid. The general reaction can be represented as follows:
CH3COOH+CH3CH(OH)CH3+C6H5SH→CH3COOCH(CH3)CH3SC6H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (phenylthio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (phenylthio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid, (phenylthio)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can also undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1-methylethyl ester: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Acetic acid, phenyl ester: Lacks the 1-methylethyl group, leading to different physical and chemical properties.
Acetic acid, (methylthio)-, 1-methylethyl ester: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
Acetic acid, (phenylthio)-, 1-methylethyl ester is unique due to the presence of both the phenylthio and 1-methylethyl groups
Properties
CAS No. |
135082-37-0 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
propan-2-yl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H14O2S/c1-9(2)13-11(12)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
VECQXVQFEJGAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
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